3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

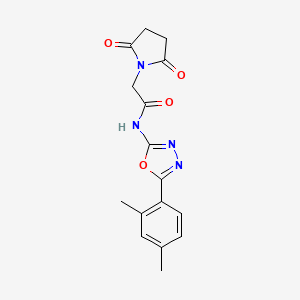

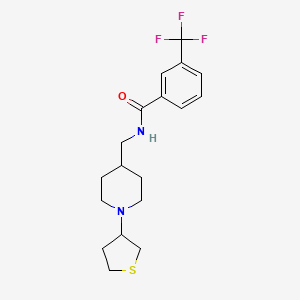

The compound “3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one” is a complex organic molecule that contains several functional groups. It has an ethoxy group (C2H5O-), a phenoxy group (C6H5O-), a hydroxy group (OH), and a chromen-4-one group, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring with a carbonyl (C=O) at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy and hydroxy groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the chromen-4-one core, the ether linkage in the ethoxy and phenoxy groups, and the polarity introduced by the hydroxy and carbonyl groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy group could be involved in acid-base reactions, the ether groups could participate in nucleophilic substitution reactions, and the carbonyl group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and carbonyl groups could enhance its solubility in polar solvents, while the aromatic chromen-4-one core could contribute to its stability .Aplicaciones Científicas De Investigación

Antioxidant Activity and Chemical Properties

- The structure-activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups in phenolic acids was studied to understand their antioxidant activities. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups enhance the antioxidant activities of phenolic acids, suggesting potential applications of derivatives of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one in antioxidant formulations (Jinxiang Chen et al., 2020).

Molecular Interactions and Complex Formation

- The formation and dissociation of hydrogen-bonded solute-solvent complexes involving derivatives similar to 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one were observed, highlighting the compound's ability to engage in complex molecular interactions, which could be relevant in designing delivery systems or in solute-solvent studies (Junrong Zheng et al., 2006).

Enzymatic Reactions and Pathways

- Research on the cytochrome P450 enzymes, specifically CYP98A3 from Arabidopsis thaliana, showed the importance of hydroxylation processes in the phenylpropanoid pathway. This enzyme's activity on derivatives similar to 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one could suggest potential biotechnological applications in manipulating plant secondary metabolites for agricultural or pharmacological purposes (G. Schoch et al., 2001).

Nanoparticle Fabrication and Biomedical Applications

- Hydroxyphenol derivatives have been utilized as reducing agents in the synthesis of gold nanoparticles, indicating the potential of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one derivatives in nanotechnology and biomedical fields for developing novel drug delivery systems or diagnostic tools (Yuhan Lee & T. Park, 2011).

Single-Molecule Magnets

- The utilization of similar compounds in the chemistry of lanthanide complexes demonstrated the possibility of enhancing the energy barriers of Dy2 single-molecule magnets. This research could open pathways for the application of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one in the development of advanced magnetic materials (Yaru Qin et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQHOSPYXVIASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)